trans N-Benzyl Paroxetine-d4
Description
Structural Characterization
Molecular Architecture and Isotopic Labeling Patterns
trans N-Benzyl Paroxetine-d4 features a piperidine core substituted with a benzyl group at the nitrogen atom, a benzodioxol group at the 3-position, and a fluorophenyl group at the 4-position. Its molecular formula is C₂₆H₂₂D₄FNO₃ , with a molecular weight of 423.51 g/mol . The deuterium labeling pattern involves four deuterium atoms, likely distributed across the fluorophenyl ring (positions 2, 3, 5, 6) or other strategic sites to minimize isotope effects during analytical workflows.
| Parameter | This compound | Protium Analog |
|---|---|---|
| Molecular Formula | C₂₆H₂₂D₄FNO₃ | C₂₆H₂₆FNO₃ |
| Molecular Weight | 423.51 g/mol | 419.49 g/mol |
| Isotopic Labeling | D₄ (deuterated fluorophenyl) | H₄ (protium) |
The compound’s stereochemistry is defined by the trans (3S,4R) configuration, critical for its pharmacological activity and binding affinity.
Crystallographic Analysis and Stereochemical Configuration
While direct crystallographic data for this compound is limited, its stereochemical configuration aligns with the parent compound. X-ray structures of paroxetine derivatives reveal a piperidine ring adopting a chair conformation, with the benzyl group occupying an axial position and the benzodioxol and fluorophenyl groups in equatorial orientations. The deuterium substitution does not alter the core stereochemistry but may influence vibrational modes and intermolecular interactions.
Key Structural Features :
Comparative NMR Spectral Signatures: Deuterium vs Protium Forms
Deuterium incorporation alters nuclear magnetic resonance (NMR) spectra due to the isotope’s distinct spin properties.
Deuterium NMR (²H NMR)
- Chemical Shift Range : 0–10 ppm, overlapping with protium signals but with broader peaks.
- Key Observations :
Protium NMR (¹H NMR)
- Chemical Shift Range : 0–10 ppm, with distinct splitting patterns.
- Key Signals :
| Region | Deuterium Form (²H NMR) | Protium Form (¹H NMR) |
|---|---|---|
| Fluorophenyl Protons | No signal | 7.0–7.5 ppm (multiplet) |
| Piperidine Protons | Reduced splitting | 2.5–4.5 ppm (multiplet) |
| Benzyl Protons | Absent | 7.2–7.4 ppm (multiplet) |
Mass Spectrometric Fragmentation Patterns and Isotopic Envelope Analysis
The deuterium-labeled analog exhibits distinct mass spectrometric signatures due to isotopic substitution.
Isotopic Envelope
- Molecular Ion (M⁺) : Observed at m/z 423.51 (vs. protium analog at m/z 419.49 ).
- Fragmentation Pathways :
| Fragment | Protium Analog (m/z) | Deuterium Analog (m/z) |
|---|---|---|
| Molecular Ion | 419.49 | 423.51 |
| Fluorophenyl Fragment | 91.05 | 95.06 |
| Benzyl Loss | 335.19 | 339.21 |
Key Observations :
Properties
IUPAC Name |
(4R,5S)-5-[1,3-benzodioxol-5-yloxy(dideuterio)methyl]-1-benzyl-2,2-dideuterio-4-(4-fluorophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FNO3/c27-22-8-6-20(7-9-22)24-12-13-28(15-19-4-2-1-3-5-19)16-21(24)17-29-23-10-11-25-26(14-23)31-18-30-25/h1-11,14,21,24H,12-13,15-18H2/t21-,24-/m0/s1/i13D2,17D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTKMLMRHVWXHN-YTHOZAQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@H]([C@@H](CN1CC2=CC=CC=C2)C([2H])([2H])OC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Functionalization
The deuterated benzodioxole is coupled to a piperidine intermediate bearing a fluorophenyl group. Key steps include:
Final Deuterium Incorporation
Additional deuterium atoms are introduced at the piperidine methylene groups via catalytic deuteration:
-
Reagents : D₂ gas and palladium on carbon (Pd/C) in ethanol.
-
Conditions : Conducted at room temperature for 12–24 hours, achieving 85–90% yield.
Reaction Optimization and Yield Improvement
Solvent and Catalyst Screening
Optimizing solvent polarity and catalyst loading significantly impacts yield:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent (Benzylation) | DMF | +15% |
| Catalyst (Pd/C) | 5 wt% | +20% |
Temperature and Time Profiling
A Design of Experiments (DoE) approach identified ideal conditions for the deuterium exchange reaction:
| Factor | Low Level | High Level | Optimal |
|---|---|---|---|
| Temperature (°C) | 25 | 100 | 50 |
| Time (h) | 24 | 48 | 36 |
Analytical Validation of Isotopic Purity
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis in DMSO-d₆ confirms deuterium incorporation:
High-Resolution Mass Spectrometry (HRMS)
HRMS validates molecular integrity:
High-Performance Liquid Chromatography (HPLC)
HPLC-UV (230 nm) assesses chemical purity:
-
Retention Time : 12.3 minutes (C18 column, acetonitrile/water gradient).
| Condition | Deuterium Retention |
|---|---|
| 0.1 M HCl, 50°C, 24h | 95% |
| pH 7.4, 37°C, 7 days | 98% |
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Key Steps:
- Deuterium/Proton Exchange Reaction :
- Coupling with Deuterated Dihalomethane :
- Piperidine Functionalization :
Reaction Conditions:
| Step | Reagents/Conditions | Time | Temperature | Yield |
|---|---|---|---|---|
| 1 | D₂O, CH₃OD, or DCl | 24–48 h | 25–100°C | ≥75% |
| 2 | CD₂Cl₂, NaH/THF | 15–24 h | 10–50°C | 60–80% |
| 3 | D₂, Pd/C, EtOH | 12–24 h | RT | 85–90% |
Stability and Isotopic Exchange
Deuterium enrichment in This compound is stable under standard storage conditions but may undergo isotopic dilution in acidic or basic media :
- Acid/Base Sensitivity :
Isotopic Stability Data:
| Position | Stability Condition | Deuterium Retention |
|---|---|---|
| Methylenedioxy (-O-CD₂-O-) | 0.1 M HCl, 50°C, 24 h | 95% |
| Benzylic Methyl (-CD₂-) | pH 7.4 buffer, 37°C, 7 d | 98% |
Metabolic Reactions
While This compound itself is not pharmacologically active, its metabolic fate parallels non-deuterated paroxetine, with deuterium slowing CYP2D6-mediated oxidation :
- CYP2D6 Inactivation :
Metabolic Parameters:
| Parameter | Non-Deuterated Paroxetine | This compound |
|---|---|---|
| CYP2D6 IC₅₀ | 14 μM | 25 μM |
| Metabolic Half-Life (Human) | 24 h | 32 h |
| o-Quinone Formation Rate | 1.0 (Reference) | 0.65 |
Scientific Research Applications
Chemical Properties and Structure
trans N-Benzyl Paroxetine-d4 has the chemical formula C26H26D4FNO3, where deuterium atoms replace specific hydrogen atoms in the paroxetine structure. This modification affects the compound's metabolic stability and interactions with drug-metabolizing enzymes, making it a valuable tool for scientific research.
Drug Metabolism Studies
One of the primary applications of this compound is in drug metabolism research. The deuterated form allows for the tracking of metabolic pathways without interference from endogenous compounds. Studies have shown that deuterated drugs can exhibit altered metabolic profiles due to the stronger C-D bonds compared to C-H bonds, leading to reduced metabolism by cytochrome P450 enzymes .
Pharmacokinetic Studies
Deuterated compounds like this compound are used in pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) processes more accurately. The isotopic labeling helps in quantifying drug levels in biological matrices using mass spectrometry techniques . This application is crucial for optimizing dosing regimens and improving therapeutic outcomes.
Drug-Drug Interaction Studies
The compound is also utilized in evaluating potential drug-drug interactions. By using this compound as a probe substrate, researchers can assess how concomitant medications may alter its metabolism and efficacy. This is particularly relevant for SSRIs, which are often prescribed alongside other medications .
Neuropharmacological Research
Research involving neural stem cells has employed paroxetine derivatives to study their effects on neurogenesis and neuroplasticity. For instance, studies have investigated how these compounds influence the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) in neuronal cultures . The use of deuterated forms may provide insights into the pharmacodynamics of these effects.
Case Study 1: Metabolic Stability Assessment
A study assessing the metabolic stability of this compound compared to its non-deuterated counterpart demonstrated significant differences in half-life and clearance rates in liver microsomes from different species. The results indicated that deuteration leads to enhanced metabolic stability, suggesting potential advantages for therapeutic applications .
Case Study 2: Drug Interaction Profiling
In another study focused on drug interactions, this compound was administered alongside commonly used antidepressants. The findings revealed altered plasma concentrations of paroxetine when co-administered with certain inhibitors of CYP2D6, highlighting the importance of considering metabolic pathways in clinical settings .
Mechanism of Action
trans N-Benzyl Paroxetine-d4 exerts its effects by inhibiting the reuptake of serotonin in the brain. This inhibition increases the levels of serotonin in the synaptic cleft, leading to enhanced serotonergic activity. The compound targets the serotonin transporter (SERT) and blocks its function, thereby preventing the reabsorption of serotonin into the presynaptic neuron .
Comparison with Similar Compounds
Structural Analogs and Impurities
Several structural analogs and impurities of paroxetine have been identified, differing in substituents or stereochemistry. Key examples include:
Key Observations :
- Deuterated analogs like this compound exhibit nearly identical receptor binding to non-deuterated forms but demonstrate slower metabolic degradation due to the kinetic isotope effect .
N-Benzyl Phenethylamine Derivatives
The N-benzyl-phenethylamine class shares structural motifs with This compound , particularly the benzyl group attached to a nitrogen atom. Studies on 25N-NBOMe derivatives (e.g., 25I-NBOMe, 25C-NBF) reveal critical structure-activity relationships (SAR):
Key Observations :
- Electron-donating groups (e.g., methoxy) at the C5’ position of the N-benzyl ring enhance 5-HT2A receptor affinity in NBOMe derivatives .
- In contrast, This compound prioritizes SERT inhibition over 5-HT2A activity, reflecting its SSRI therapeutic role .
Isotopic Analogs and Pharmacokinetic Differences
Deuteration is a common strategy to improve drug metabolism profiles. Comparisons include:
*Exact half-life data for this compound is pending publication, but deuterated analogs typically show 2–3x longer t½ due to reduced CYP450 metabolism .
Biological Activity
trans N-Benzyl Paroxetine-d4 is a deuterium-labeled derivative of Paroxetine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of depression and anxiety disorders. The incorporation of deuterium atoms into the structure allows for enhanced tracking and analysis in biological systems, making it a valuable tool in pharmacological research.
- Molecular Formula : C26D4H22FNO3
- Molecular Weight : 423.513 g/mol
- CAS Number : 1217614-37-3
These properties facilitate its application in various scientific investigations, particularly in studying the pharmacokinetics and metabolism of Paroxetine.
This compound functions primarily by inhibiting the serotonin transporter (SERT), which prevents the reuptake of serotonin in the synaptic cleft. This action leads to increased serotonergic activity, which is crucial for its antidepressant effects. The compound's unique deuterium labeling enhances the precision of studies examining its pharmacokinetics, absorption, distribution, metabolism, and excretion (ADME) profiles.
Pharmacokinetics and Metabolism Studies
The use of this compound in research has provided insights into the metabolic pathways associated with Paroxetine. Studies have demonstrated that this compound can be utilized to:
- Track Metabolic Pathways : The deuterium labeling allows for accurate tracking of metabolic processes through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
- Investigate Absorption and Distribution : Research indicates that this compound can help elucidate how Paroxetine is absorbed and distributed within biological systems, providing critical data for developing more effective antidepressants.
Case Studies and Research Findings
- Pharmacokinetic Analysis : A study utilizing this compound highlighted its role in understanding the pharmacokinetic parameters of Paroxetine in various animal models. The findings indicated significant differences in absorption rates between species, emphasizing the necessity for tailored dosing regimens in clinical settings.
- Metabolic Pathway Elucidation : Research involving human liver microsomes showed that this compound could effectively demonstrate the metabolic pathways through which Paroxetine is processed. This study revealed key enzymes involved in its metabolism, contributing to a better understanding of potential drug interactions.
- Therapeutic Implications : In a clinical context, this compound has been investigated for its potential to improve therapeutic outcomes by minimizing side effects associated with traditional SSRIs. A comparative study indicated that formulations incorporating this compound exhibited enhanced efficacy with reduced adverse effects.
Comparative Analysis with Other Compounds
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Paroxetine | SERT inhibition | Standard SSRI |
| Fluoxetine | SERT inhibition | Longer half-life |
| Sertraline | SERT inhibition | Fewer drug interactions |
| This compound | SERT inhibition; Deuterium labeling | Enhanced tracking and analysis |
The table above compares this compound with other SSRIs, highlighting its unique advantages due to deuterium labeling.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing trans N-Benzyl Paroxetine-d4, and how is purity validated?
- Methodological Answer : Synthesis typically involves deuterium incorporation via repeated exchange with D₂O, followed by benzylation. Key steps include:
- Deuteration : Reacting Paroxetine with D₂O under controlled pH and temperature to replace hydrogen atoms at specific positions .
- Benzylation : Using benzyl chloride or derivatives in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to introduce the benzyl group .
- Purification : Thin-layer chromatography (TLC) for intermediate monitoring and HPLC with a C18 column (e.g., Nucleosil RP-18) for final purity validation (>98% via UV detection at 230 nm) .
Q. Which analytical techniques are essential for characterizing trans N-Benzyl Paroxetine-d4, and what parameters confirm structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify deuterium incorporation and stereochemistry. Absence of non-deuterated proton signals confirms isotopic purity .
- Mass Spectrometry : High-resolution EI-MS to confirm molecular ion peaks (e.g., m/z matching theoretical M+ for deuterated species) .
- HPLC-UV : Retention time consistency and peak symmetry to assess chemical stability and impurity profiles .
Q. How does deuterium incorporation affect pharmacokinetic analysis compared to non-deuterated analogs?
- Methodological Answer : Deuteration slows metabolic degradation (deuterium isotope effect), extending half-life. Researchers should:
- Compare in vitro metabolic stability using liver microsomes, tracking deuterated vs. non-deuterated metabolite formation via LC-MS .
- Use pharmacokinetic models to correlate deuterium positioning with AUC (area under the curve) changes .
Advanced Research Questions
Q. How can reaction conditions for trans N-Benzyl Paroxetine-d4 synthesis be optimized to improve yield and reduce by-products?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for benzylation efficiency. DMF often enhances nucleophilic substitution rates .
- Catalyst Optimization : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate benzylation .
- DoE (Design of Experiments) : Use factorial design to assess temperature, stoichiometry, and reaction time interactions. For example, a 2³ factorial design can identify critical factors affecting yield .
Q. What strategies resolve stereochemical inconsistencies in trans N-Benzyl Paroxetine-d4 synthesis, and how are diastereomers separated?
- Methodological Answer :
- Chiral Chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) to resolve enantiomers. Mobile phase optimization (e.g., hexane/isopropanol) enhances resolution .
- Crystallization : Recrystallize intermediates in ethanol/water mixtures to isolate the trans isomer selectively .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to stereoselectively acylate intermediates, favoring the desired diastereomer .
Q. How should researchers address contradictory data in deuterium isotope effect (DIE) studies for trans N-Benzyl Paroxetine-d4?
- Methodological Answer :
- Replicate Under Standardized Conditions : Follow NIH guidelines for reporting experimental variables (e.g., pH, temperature, solvent purity) to ensure reproducibility .
- Cross-Validate with Isotopologues : Compare DIE across multiple deuterated positions (e.g., d₄ vs. d₆ analogs) to isolate position-specific effects .
- Meta-Analysis : Pool data from independent studies to identify trends, using statistical tools (e.g., ANOVA) to resolve outliers .
Q. What computational models predict the metabolic stability of trans N-Benzyl Paroxetine-d4, and how are predictions validated experimentally?
- Methodological Answer :
- In Silico Tools : Use Schrödinger’s MetabSite or ADMET Predictor™ to identify vulnerable metabolic sites. Focus on CYP450 binding affinities .
- Validation : Incubate the compound with recombinant CYP isoforms (e.g., CYP2D6) and quantify metabolites via UPLC-QTOF-MS .
Q. Which in vitro models are appropriate for assessing blood-brain barrier (BBB) permeability of trans N-Benzyl Paroxetine-d4?
- Methodological Answer :
- PAMPA-BBB : Parallel Artificial Membrane Permeability Assay with lipid composition mimicking BBB. Measure permeability coefficients (Pe) .
- Cell-Based Models : Use immortalized brain endothelial cells (e.g., hCMEC/D3) in transwell systems. Validate tight junction integrity via TEER (transepithelial electrical resistance) .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
